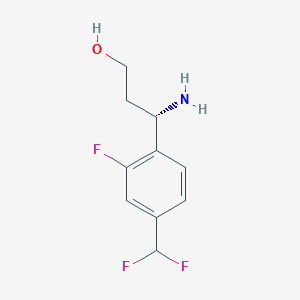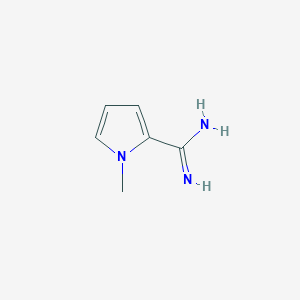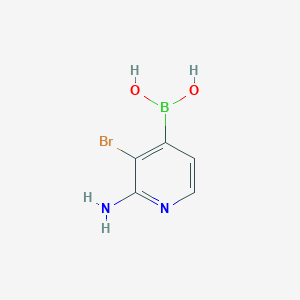
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes an amino group, a cyclohexylbenzoyl moiety, and an anthracene-9,10-dione core.
Méthodes De Préparation
The synthesis of 1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by amination. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and solvents such as dichloromethane. Industrial production methods may involve large-scale batch reactors with stringent control over temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinone moiety to hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Applications De Recherche Scientifique
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific cellular pathways.
Industry: It finds applications in the production of dyes and pigments due to its stable chromophore
Mécanisme D'action
The mechanism by which 1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s amino acid residues .
Comparaison Avec Des Composés Similaires
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: Known for its use in cancer therapy, it has a similar anthraquinone core but different substituents.
Ametantrone: Another anticancer agent with structural similarities but distinct functional groups.
1,4-Bis(amino)anthracene-9,10-dione: Shares the anthraquinone core but has different amino substitutions. The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
89868-44-0 |
|---|---|
Formule moléculaire |
C27H23NO3 |
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
1-amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C27H23NO3/c28-24-22(25(29)18-12-10-17(11-13-18)16-6-2-1-3-7-16)15-14-21-23(24)27(31)20-9-5-4-8-19(20)26(21)30/h4-5,8-16H,1-3,6-7,28H2 |
Clé InChI |
LBOZKVSEJLKUNR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


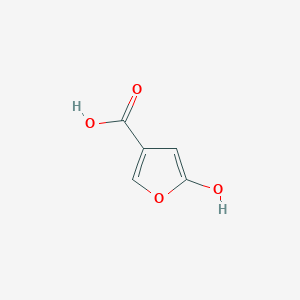
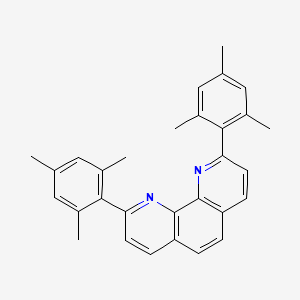
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)
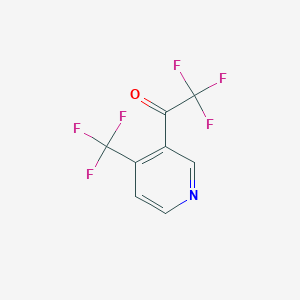


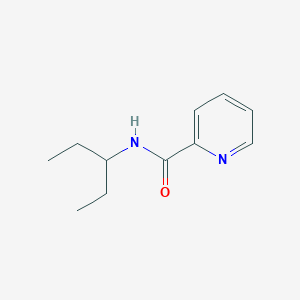
![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)
